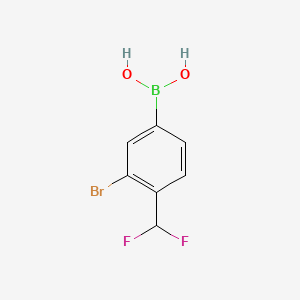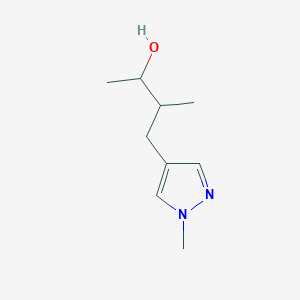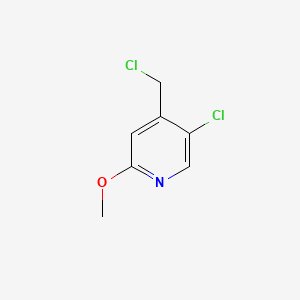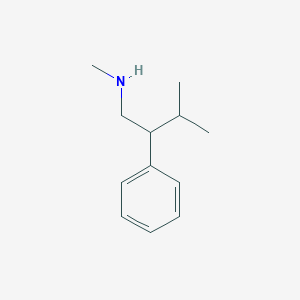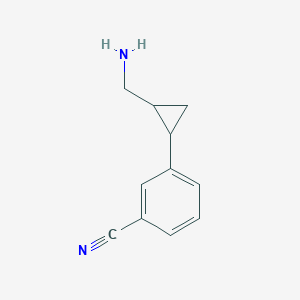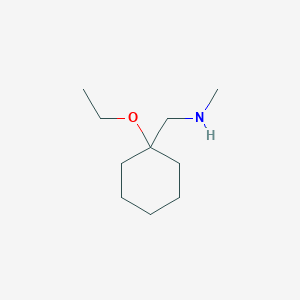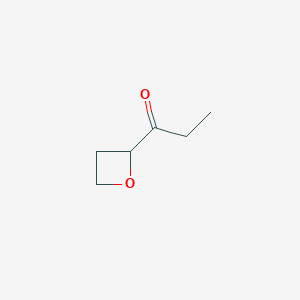
1-(Oxetan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxetan-2-yl)propan-1-one is an organic compound characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Oxetan-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide . This method typically requires moderate heating and specific reagents to achieve the desired product. Another method involves the cyclization of intermediates such as hydroxy malonates to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxetan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The oxetane ring can participate in substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and bromine.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-(Oxetan-2-yl)propan-1-one has a wide range of applications in scientific research:
Biology: Its unique structure allows for the exploration of biological interactions and mechanisms, making it valuable in biochemical studies.
Mécanisme D'action
The mechanism of action of 1-(Oxetan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations. These interactions can modulate biological pathways and exert specific effects, depending on the context of its application .
Comparaison Avec Des Composés Similaires
1-(Oxetan-3-yl)propan-2-one: This compound shares a similar oxetane ring structure but differs in the position of the propanone moiety.
Oxetan-2-one: Another related compound with an oxetane ring, but with different functional groups attached.
Uniqueness: 1-(Oxetan-2-yl)propan-1-one stands out due to its specific structural arrangement, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its significance.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-(oxetan-2-yl)propan-1-one |
InChI |
InChI=1S/C6H10O2/c1-2-5(7)6-3-4-8-6/h6H,2-4H2,1H3 |
Clé InChI |
QBSCCOCIXOHFEE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
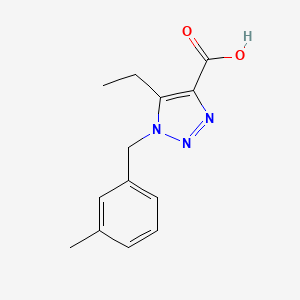

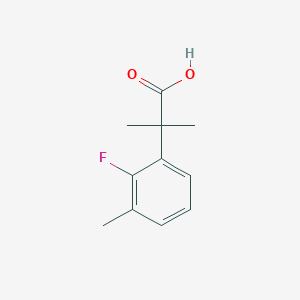
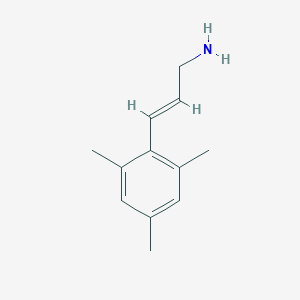
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

